

Faah-IN-5 discovery and synthesis

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Compound of Interest		
Compound Name:	Faah-IN-5	
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An In-depth Technical Guide to the Discovery and Synthesis of the FAAH Inhibitor PF-04457845

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the potent and selective fatty acid amide hydrolase (FAAH) inhibitor, PF-04457845. Fatty acid amide hydrolase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of central nervous system disorders, including pain and anxiety, by enhancing endogenous cannabinoid signaling without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][3] This document details the mechanism of action, pharmacological properties, and synthetic route of PF-04457845. Furthermore, it provides indepth experimental protocols for its synthesis and key biological assays, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes.[4] The primary catabolic enzyme for the endocannabinoid anandamide (AEA) is fatty acid amide hydrolase (FAAH).[5] By inhibiting FAAH, the levels of endogenous anandamide are increased, leading to enhanced activation of cannabinoid receptors and



potential therapeutic benefits.[1] PF-04457845 is a potent, orally bioavailable, and selective irreversible inhibitor of FAAH that has been extensively studied as a clinical candidate.[2][6] This guide serves as a technical resource, consolidating key data and methodologies related to this important research compound.

Discovery and Development

PF-04457845, a benzylidenepiperidine pyridazine urea, was developed through a medicinal chemistry effort aimed at improving the potency and pharmaceutical properties of a series of biaryl ether piperazine/piperidine urea FAAH inhibitors.[6] This effort led to the identification of PF-04457845 as a clinical candidate with high in vitro potency, excellent selectivity, and favorable pharmacokinetic properties suitable for once-a-day oral administration.[6][7]

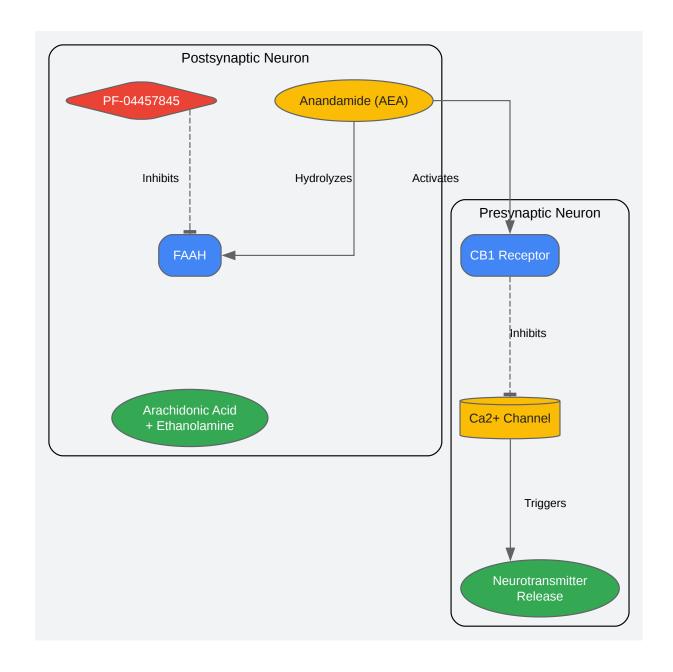
Mechanism of Action

PF-04457845 is a time-dependent, covalent, and irreversible inhibitor of FAAH.[2] The mechanism of inhibition involves the carbamylation of the catalytic serine nucleophile (Ser241) within the active site of FAAH.[2][8] This covalent modification inactivates the enzyme, preventing the hydrolysis of anandamide and other fatty acid amides.[2]

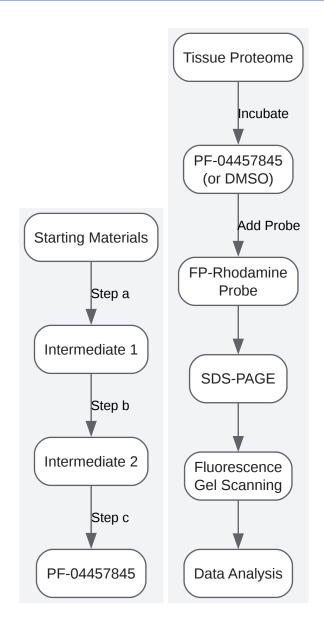
Signaling Pathway

The inhibition of FAAH by PF-04457845 leads to an increase in the concentration of the endocannabinoid anandamide. Anandamide then acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (CB1R), which in turn modulates neurotransmitter release.









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